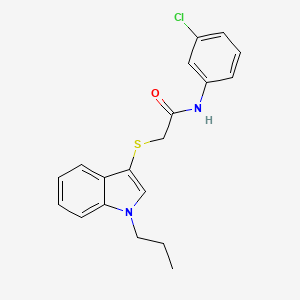
N-(3-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, commonly known as CPI, is a novel chemical compound that has been studied for its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Molecular Synthesis and Characterization
Several studies focus on the synthesis and characterization of acetamide derivatives, highlighting the interest in understanding their structural properties and the interactions within their crystalline forms. For instance, Saravanan et al. (2016) explored the crystal structure of a related acetamide, emphasizing intermolecular interactions and chain propagation in its crystalline state (Saravanan et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research into the antioxidant properties of indole acetamide derivatives by Gopi and Dhanaraju (2020) demonstrated that these compounds exhibit considerable antioxidant activity, suggesting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, Al-Ostoot et al. (2020) synthesized a new indole acetamide and confirmed its anti-inflammatory activity through in silico modeling, offering insights into its therapeutic potential (Al-Ostoot et al., 2020).
Antibacterial Activity
The quest for new antibacterial agents has led to the synthesis of acetamide derivatives with potential antibacterial properties. Studies have shown that specific derivatives exhibit significant activity against various bacterial strains, underscoring the role of structural modifications in enhancing their antibacterial efficacy (Ramalingam et al., 2019).
Antitumor and Antimicrobial Applications
The synthesis of benzothiazole derivatives bearing different heterocyclic rings has been explored for their antitumor activity, with certain compounds showing promising results against human tumor cell lines. This research indicates the potential of acetamide derivatives in cancer treatment (Yurttaş et al., 2015). Furthermore, Debnath and Ganguly (2015) evaluated the antimicrobial activities of indolin-1-yl-N-aryl acetamide derivatives, identifying compounds with potent antibacterial and antifungal effects (Debnath & Ganguly, 2015).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-2-10-22-12-18(16-8-3-4-9-17(16)22)24-13-19(23)21-15-7-5-6-14(20)11-15/h3-9,11-12H,2,10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFXMCFRPPOBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

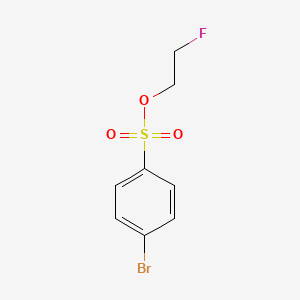
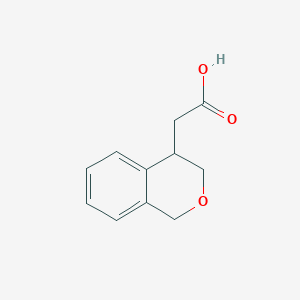
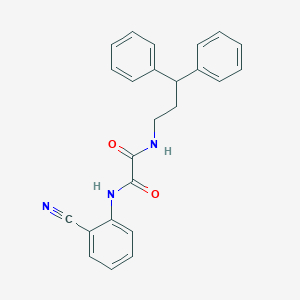
![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)
![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)
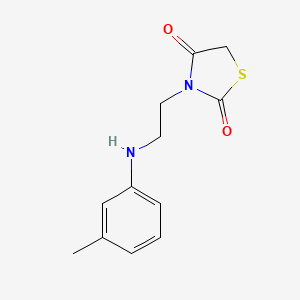
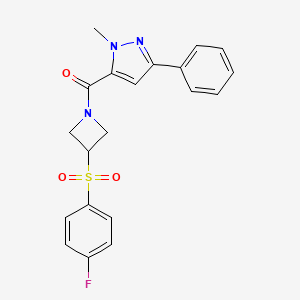
![N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2805540.png)
![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)
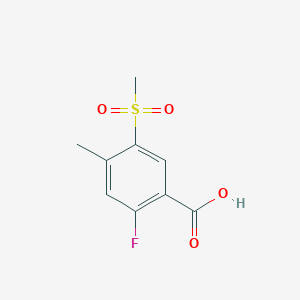
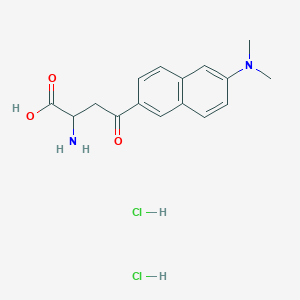
![6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2805547.png)
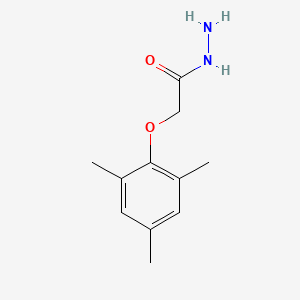
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)